Empagliflozin

Catalog No.
S548751
CAS No.
864070-44-0
M.F
C23H27ClO7
M. Wt
450.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Empagliflozin

CAS Number

864070-44-0

Product Name

Empagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N

SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Solubility

Soluble in DMSO (50mg/mL)

Synonyms

1-chloro-4-(glucopyranos-1-yl)-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene, BI 10773, BI-10773, BI10773, empagliflozin, Jardiance

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Description

The exact mass of the compound Empagliflozin is 450.14453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of tetrahydrofuryl ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Inhibition of SGLT2: The kidneys naturally reabsorb glucose from the urine back into the bloodstream through a protein called SGLT2. Empagliflozin inhibits this process, causing excess glucose to be excreted in the urine, leading to lower blood sugar levels [1].

Source

New Insights into the Use of Empagliflozin—A Comprehensive Review:

Beyond Blood Sugar Control: Potential Benefits in Heart Failure

Recent research suggests Empagliflozin may have benefits beyond managing blood sugar in diabetic patients. Studies have shown promising results in reducing the risk of:

  • Heart Failure Hospitalization: Empagliflozin was found to decrease hospital admissions for heart failure in patients with T2DM, even those with preserved ejection fraction (a measure of heart pumping efficiency) [2].

Source

The Use of Empagliflozin Post Myocardial Infarction:

  • Cardiovascular Death: Research indicates that Empagliflozin may lower the risk of death from cardiovascular causes in patients with T2DM and heart failure [2].

Source

The Use of Empagliflozin Post Myocardial Infarction:

Additional Areas of Research

Ongoing scientific research continues to explore the potential benefits of Empagliflozin in various areas, including:

  • Kidney Disease: Studies suggest Empagliflozin may slow the progression of chronic kidney disease in patients with T2DM [3].

Note

While there is promising evidence, more research is required to confirm the long-term effects of Empagliflozin on kidney function.

  • Weight Loss: Empagliflozin has been shown to promote modest weight loss in patients with T2DM, potentially due to increased urinary calorie excretion [1].

Source

New Insights into the Use of Empagliflozin—A Comprehensive Review:

Empagliflozin is an antidiabetic medication belonging to the class of sodium-glucose co-transporter-2 inhibitors. It is primarily used to manage blood glucose levels in individuals with type 2 diabetes mellitus. By inhibiting the sodium-glucose co-transporter-2, which is predominantly located in the proximal tubules of the kidneys, empagliflozin facilitates the excretion of glucose through urine, thereby lowering blood sugar levels. The chemical formula for empagliflozin is C23H27ClO7C_{23}H_{27}ClO_{7}, and it has a molar mass of approximately 450.91 g/mol .

Empagliflozin's primary mechanism of action is SGLT2 inhibition. By preventing glucose reabsorption in the kidneys, it lowers blood sugar levels in type 2 diabetes patients []. This mechanism offers several advantages over traditional therapies:

  • SGLT2 inhibition is independent of insulin action [].
  • It can promote weight loss and reduce blood pressure [].

Empagliflozin is generally well-tolerated, but some potential side effects include:

  • Urinary tract infections [].
  • Genital yeast infections [].
  • Dehydration [].

Empagliflozin undergoes minimal metabolism, primarily through glucuronidation, facilitated by various isoforms of UDP-glucuronosyltransferases. The major metabolites include 2-O-, 3-O-, and 6-O-glucuronides. Following oral administration, about 41% of the drug is excreted in feces and 54% in urine, with a significant portion remaining unchanged . The elimination half-life of empagliflozin is approximately 12.4 hours, allowing for once-daily dosing .

Empagliflozin exerts its biological effects by selectively inhibiting the sodium-glucose co-transporter-2, which is responsible for approximately 90% of glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion and a reduction in plasma glucose levels. Furthermore, empagliflozin has been associated with cardiovascular benefits, including a reduced risk of heart failure and cardiovascular events in patients with type 2 diabetes . Common side effects include urinary tract infections, dehydration, and potential renal impairment .

The synthesis of empagliflozin involves several key steps:

  • Formation of the Glucoside: The initial step typically includes the glycosylation of a suitable aglycone with a glucosyl donor.
  • Chlorination: Introduction of the chlorine atom at the appropriate position on the aromatic ring.
  • Tetrahydrofuran Derivative Formation: Incorporation of a tetrahydrofuran moiety through cyclization reactions.
  • Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate empagliflozin in its pure form.

These steps are carefully controlled to ensure high yield and purity of the final product .

Empagliflozin is primarily indicated for:

  • Management of Type 2 Diabetes: It helps lower blood sugar levels when used alongside diet and exercise.
  • Cardiovascular Protection: Clinical studies have shown that empagliflozin can reduce the risk of cardiovascular events in patients with type 2 diabetes .
  • Heart Failure Management: It has been found effective in reducing hospitalizations due to heart failure among diabetic patients .

Additionally, ongoing research is exploring its potential applications in treating other conditions such as chronic kidney disease.

Empagliflozin can interact with various medications, particularly those affecting blood sugar levels:

  • Insulin and Sulfonylureas: When used in combination with these drugs, there is an increased risk of hypoglycemia .
  • Diuretics: Concurrent use may enhance diuretic effects and lead to dehydration or hypotension.
  • Renal Function Modifiers: Medications that affect renal function can alter empagliflozin's effectiveness and safety profile.

Patients are advised to inform their healthcare providers about all medications they are taking to manage potential interactions effectively .

Empagliflozin shares its pharmacological class with several other sodium-glucose co-transporter-2 inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DapagliflozinC21H25O6SC_{21}H_{25}O_{6}SFirst SGLT2 inhibitor approved; also indicated for heart failure.
CanagliflozinC24H25O5C_{24}H_{25}O_{5}Has a broader glucose-lowering effect; higher risk of lower limb amputation reported.
ErtugliflozinC23H29O6C_{23}H_{29}O_{6}Developed for combination therapies; similar efficacy but different side effect profiles.
SotagliflozinC23H29O6C_{23}H_{29}O_{6}Dual SGLT1/SGLT2 inhibitor; affects both intestinal and renal glucose absorption.

Empagliflozin is noted for its high selectivity for SGLT-2 over other transporters, which contributes to its efficacy and safety profile compared to other compounds in this class .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

450.1445309 g/mol

Monoisotopic Mass

450.1445309 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HDC1R2M35U

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Empagliflozin is indicated as an adjunct to diet and exercise to improve glycemic control in patients aged 10 years and older with type 2 diabetes. It is used either alone or in combination with [metformin] or [linagliptin]. It is also indicated to reduce the risk of cardiovascular death in adult patients with both type 2 diabetes mellitus and established cardiovascular disease, either alone or as a combination product with metformin. An extended-release combination product containing empagliflozin, metformin, and linagliptin was approved by the FDA in January 2020 for the improvement of glycemic control in adults with type 2 diabetes mellitus when used adjunctively with diet and exercise. Empagliflozin is also approved to reduce the risk of cardiovascular mortality and hospitalization due to heart failure in adult patients with heart failure, either alone or in combination with metformin. It is also indicated in adults to reduce the risk of sustained decline in eGFR, end-stage kidney disease, cardiovascular death, and hospitalization in adults with chronic kidney disease at risk of progression. Empagliflozin is not approved for use in patients with type 1 diabetes.
Type 2 diabetes mellitusJardiance is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered in addition to other medicinal products for the treatment of diabetesFor study results with respect to combinations of therapies, effects on glycaemic control, and cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. of the annex. Heart failureJardiance is indicated in adults for the treatment of symptomatic chronic heart failure.  Chronic kidney diseaseJardiance is indicated in adults for the treatment of chronic kidney disease. Â
Treatment of type II diabetes mellitus
Treatment of ischaemic heart disease
Treatment of type I diabetes mellitus
Treatment of chronic kidney disease
Prevention of cardiovascular events in patients with chronic heart failure

Pharmacology

Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine.[L13688] It has a relatively long duration of action requiring only once-daily dosing. Patients should be monitored closely for signs and symptoms of ketoacidosis regardless of blood glucose level as empagliflozin may precipitate diabetic ketoacidosis in the absence of hyperglycemia.[L13688] As its mechanism of action is contingent on the renal excretion of glucose, empagliflozin may be held in cases of acute kidney injury and/or discontinued in patients who develop chronic renal disease. The overexcretion of glucose creates a sugar-rich urogenital environment which increases the risk of urogenital infections - including urosepsis, pyelonephritis, mycotic infections, and even Fournier's gangrene - in both male and female patients - monitor closely for signs and symptoms of developing infection.[L13688]
Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2; SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BK03
A10BD20
A10BD19
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK03 - Empagliflozin

Mechanism of Action

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard

Health Hazard

Other CAS

864070-44-0

Absorption Distribution and Excretion

Following oral administration, peak plasma concentrations are reached in approximately 1.5 hours (Tmax). At steady-state, plasma AUC and Cmax were 1870 nmol·h/L and 259 nmol/L, respectively, following therapy with empagliflozin 10mg daily and 4740 nmol·h/L and 687 nmol/L, respectively, following therapy with empagliflozin 25mg daily. Administration with food does not significantly affect the absorption of empagliflozin.
After oral administration of radiolabeled empagliflozin approximately 41.2% of the administered dose was found eliminated in feces and 54.4% eliminated in urine. The majority of radioactivity in the feces was due to unchanged parent drug while approximately half of the radioactivity in urine was due to unchanged parent drug.
The estimated apparent steady-state volume of distribution is 73.8 L.
Apparent oral clearance was found to be 10.6 L/h based on a population pharmacokinetic analysis.

Metabolism Metabolites

Empagliflozin undergoes minimal metabolism. It is primarily metabolized via glucuronidation by 5'-diphospho-glucuronosyltransferases 2B7, 1A3, 1A8, and 1A9 to yield three glucuronide metabolites: 2-O-, 3-O-, and 6-O-glucuronide. No metabolite represented more than 10% of total drug-related material.

Wikipedia

Empagliflozin
Juncusol

FDA Medication Guides

Jardiance
Empagliflozin
TABLET;ORAL
BOEHRINGER INGELHEIM
09/21/2023

Biological Half Life

The apparent terminal elimination half-life was found to be 12.4 h based on population pharmacokinetic analysis.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Heise T, Mattheus M, Woerle HJ, Broedl UC, Macha S. Assessing Pharmacokinetic Interactions Between the Sodium Glucose Cotransporter 2 Inhibitor Empagliflozin and Hydrochlorothiazide or Torasemide in Patients With Type 2 Diabetes Mellitus: A Randomized, Open-Label, Crossover Study. Clin Ther. 2015 Jan 27. pii: S0149-2918(14)00879-0. doi: 10.1016/j.clinthera.2014.12.018. [Epub ahead of print] PubMed PMID: 25636696.
2: Nishimura R, Tanaka Y, Koiwai K, Inoue K, Hach T, Salsali A, Lund SS, Broedl UC. Effect of empagliflozin monotherapy on postprandial glucose and 24-hour glucose variability in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, 4-week study. Cardiovasc Diabetol. 2015 Jan 30;14(1):11. [Epub ahead of print] PubMed PMID: 25633683.
3: Lewin A, DeFronzo RA, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Initial Combination of Empagliflozin and Linagliptin in Subjects With Type 2 Diabetes. Diabetes Care. 2015 Jan 29. pii: dc142365. [Epub ahead of print] PubMed PMID: 25633662.
4: Kvapil M. [Empagliflozin: another of silent revolutioners]. Vnitr Lek. 2014 Nov;60(11):924-5. Czech. PubMed PMID: 25612346.
5: Ojima A, Matsui T, Nishino Y, Nakamura N, Yamagishi S. Empagliflozin, an Inhibitor of Sodium-Glucose Cotransporter 2 Exerts Anti-Inflammatory and Antifibrotic Effects on Experimental Diabetic Nephropathy Partly by Suppressing AGEs-Receptor Axis. Horm Metab Res. 2015 Jan 22. [Epub ahead of print] PubMed PMID: 25611208.
6: Rušavý Z. [New SGLT2 inhibitor empagliflozin: modern and safe treatment of diabetes]. Vnitr Lek. 2014 Nov;60(11):926-7, 929-30. Czech. PubMed PMID: 25600037.
7: DeFronzo RA, Lewin A, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Combination of Empagliflozin and Linagliptin as Second-Line Therapy in Subjects With Type 2 Diabetes Inadequately Controlled on Metformin. Diabetes Care. 2015 Jan 12. pii: dc142364. [Epub ahead of print] PubMed PMID: 25583754.
8: Chen LZ, Jungnik A, Mao Y, Philip E, Sharp D, Unseld A, Seman L, Woerle HJ, Macha S. Biotransformation and mass balance of the SGLT2 inhibitor empagliflozin in healthy volunteers. Xenobiotica. 2014 Dec 30:1-10. [Epub ahead of print] PubMed PMID: 25547626.
9: Taub ME, Ludwig-Schwellinger E, Ishiguro N, Kishimoto W, Yu H, Wagner K, Tweedie D. Sex-, Species-, and Tissue-Specific Metabolism of Empagliflozin in Male Mouse Kidney Forms an Unstable Hemiacetal Metabolite (M466/2) That Degrades to 4-Hydroxycrotonaldehyde, a Reactive and Cytotoxic Species. Chem Res Toxicol. 2015 Jan 5. [Epub ahead of print] PubMed PMID: 25489797.
10: Scott LJ. Erratum to: Empagliflozin: A Review of Its Use in Patients with Type 2 Diabetes Mellitus. Drugs. 2015 Jan;75(1):141. doi: 10.1007/s40265-014-0336-z. PubMed PMID: 25428712.

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